(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
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Biological Activity
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a methoxybenzo[d]thiazole moiety, a pyridin-3-ylmethyl group, and a thiophen-2-ylacrylamide backbone. Its molecular formula is C23H19N3O2S with a molecular weight of 407.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C23H19N3O2S |
Molecular Weight | 407.5 g/mol |
CAS Number | 899735-67-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzothiazole have shown to inhibit the proliferation of A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells . The mechanism often involves apoptosis induction and cell cycle arrest, which are critical for therapeutic efficacy in cancer treatment.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- DNA Binding : Similar compounds have demonstrated the ability to bind DNA, leading to interference with replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to apoptosis in cancer cells.
Case Studies and Research Findings
-
Study on Antitumor Activity :
- A study synthesized various benzothiazole derivatives and evaluated their cytotoxic effects on A431 and A549 cell lines.
- Results indicated that certain derivatives significantly inhibited cell growth at low micromolar concentrations, demonstrating the potential of similar structures for anticancer applications .
- Investigation of Antimicrobial Effects :
- Molecular Docking Studies :
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-16-6-8-18-19(12-16)28-21(23-18)24(14-15-4-2-10-22-13-15)20(25)9-7-17-5-3-11-27-17/h2-13H,14H2,1H3/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFIOHCAJWWGBL-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.